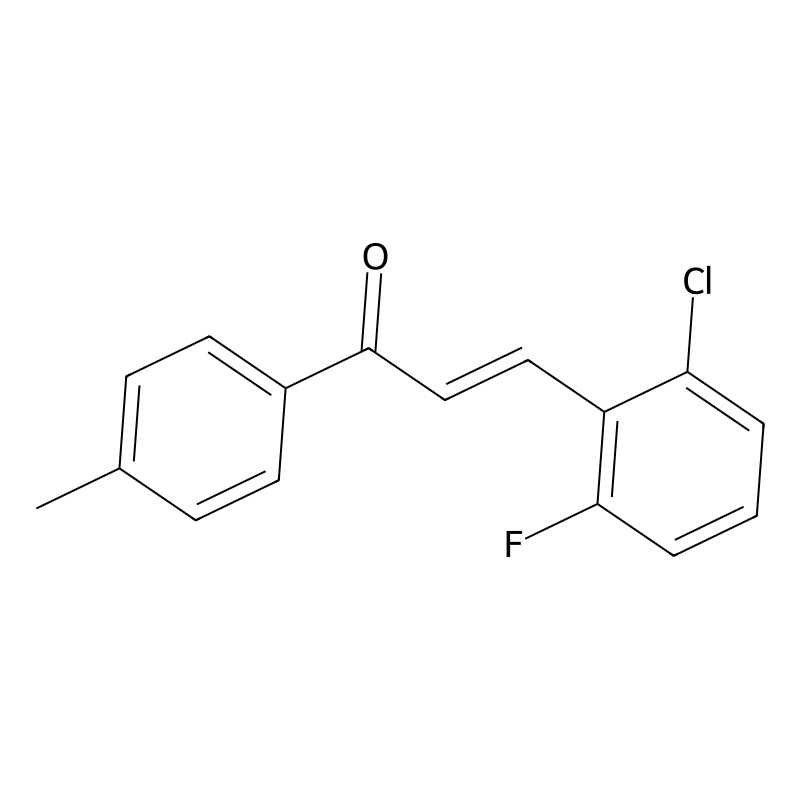

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structural features, which include a conjugated system with a double bond and a ketone functional group. This compound belongs to the class of chalcones, which are known for their diverse biological activities due to their ability to interact with various cellular targets. The presence of a chloro and fluorine substituent on the aromatic rings enhances its lipophilicity and potential reactivity, making it an interesting candidate for pharmacological studies.

There is no scientific research available on the mechanism of action of this specific compound. However, chalcones are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties []. The mechanism of action for these activities can vary depending on the specific chalcone and its interaction with the biological target.

- Aldol Condensation: This reaction can form larger conjugated systems, enhancing biological activity.

- Hydrogenation: The double bond can be reduced to form saturated compounds.

- Nucleophilic Addition: The carbonyl group can participate in nucleophilic attacks, leading to various derivatives.

- Cyclization Reactions: These can yield more complex structures that may exhibit different biological properties.

These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.

The biological activity of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been investigated in various studies. Common activities include:

- Antimicrobial Properties: Exhibits inhibitory effects against various bacterial strains.

- Antioxidant Activity: Scavenges free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: May inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

- Anticancer Activity: Displays cytotoxic effects on cancer cell lines, indicating potential as a chemotherapeutic agent.

Quantitative structure-activity relationship (QSAR) studies often correlate these activities with specific structural features of the compound .

Several synthesis methods have been reported for this compound:

- Condensation Reactions: Typically synthesized through the Claisen-Schmidt condensation between appropriate aldehydes and ketones under basic conditions.Example reaction:text

Aldehyde + Ketone → Chalcone + Water - Use of Catalysts: Transition metal catalysts can facilitate the formation of chalcones with higher yields and purities.

- Microwave-Assisted Synthesis: This modern technique significantly reduces reaction time and improves yields by applying microwave energy to accelerate the reaction process.

These methods underscore the versatility in synthesizing chalcone derivatives tailored for specific biological activities.

The applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one span several fields:

- Pharmaceutical Development: Investigated as a lead compound for developing new antimicrobial or anticancer agents.

- Cosmetic Industry: Potential use in formulations aimed at reducing oxidative stress in skin cells.

- Agricultural Chemicals: May serve as a model for designing new pesticides or herbicides due to its biological activity against pathogens.

Interaction studies often focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:

- Molecular Docking Studies: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: To evaluate effects on cell viability and proliferation in different cell lines.

These studies help elucidate the mechanisms underlying the biological activities observed and guide further modifications of the compound for enhanced efficacy .

Several compounds share structural similarities with (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 4-Hydroxychalcone | Hydroxyl group at position 4 | Antioxidant, Antimicrobial |

| 2. 2',4'-Dihydroxychalcone | Two hydroxyl groups | Anticancer, Anti-inflammatory |

| 3. 3-Methylchalcone | Methyl group substitution | Antimicrobial, Antioxidant |

| 4. 2-Chlorochalcone | Chlorine substitution | Antimicrobial, Anticancer |

Uniqueness

The unique combination of a chloro and fluorine substituent in this compound enhances its lipophilicity and reactivity compared to other chalcones. This distinct feature may contribute to its superior biological activity profiles, making it a valuable candidate for further research in medicinal chemistry .